molecular formula C11H10NO5- B14233478 3-Carbamoyl-5-(ethoxycarbonyl)benzoate CAS No. 823195-11-5

3-Carbamoyl-5-(ethoxycarbonyl)benzoate

Cat. No.: B14233478
CAS No.: 823195-11-5
M. Wt: 236.20 g/mol
InChI Key: SQQMJVIFJFRSQG-UHFFFAOYSA-M
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Description

3-Carbamoyl-5-(ethoxycarbonyl)benzoate is a chemical compound with potential applications in various fields of science and industry. It is characterized by its unique structure, which includes a carbamoyl group and an ethoxycarbonyl group attached to a benzoate ring. This compound is of interest due to its potential reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-5-(ethoxycarbonyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The benzoate ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoate derivatives.

Scientific Research Applications

3-Carbamoyl-5-(ethoxycarbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Carbamoyl-5-(ethoxycarbonyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing and electron-donating properties of its functional groups. These properties affect its behavior in various reactions, such as nucleophilic substitution and electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbenzoic acid: Lacks the ethoxycarbonyl group but shares the carbamoyl functionality.

    Ethyl 3-carbamoylbenzoate: Similar structure but with different substituents on the benzoate ring.

    5-Ethoxycarbonylbenzoic acid: Contains the ethoxycarbonyl group but lacks the carbamoyl group.

Uniqueness

3-Carbamoyl-5-(ethoxycarbonyl)benzoate is unique due to the presence of both carbamoyl and ethoxycarbonyl groups on the benzoate ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in synthetic chemistry and beyond.

Properties

CAS No.

823195-11-5

Molecular Formula

C11H10NO5-

Molecular Weight

236.20 g/mol

IUPAC Name

3-carbamoyl-5-ethoxycarbonylbenzoate

InChI

InChI=1S/C11H11NO5/c1-2-17-11(16)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,2H2,1H3,(H2,12,13)(H,14,15)/p-1

InChI Key

SQQMJVIFJFRSQG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)N

Origin of Product

United States

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